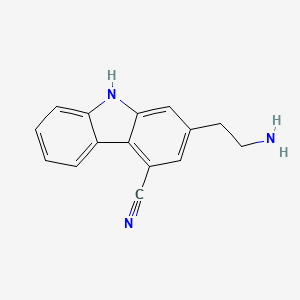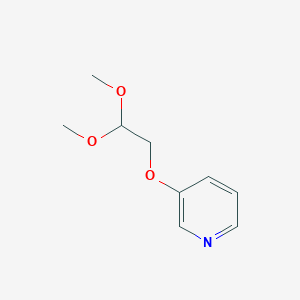
3-(2,2-Dimethoxyethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethoxyethoxy)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a 2,2-dimethoxyethoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2,2-Dimethoxyethoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethoxyethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethoxyethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethoxyethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the 2,2-dimethoxyethoxy group.
2,2-Dimethoxyethanol: A simple alcohol used as a reagent in the synthesis of 3-(2,2-Dimethoxyethoxy)pyridine.
Piperidine: A reduced form of pyridine with a saturated ring structure.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
106851-76-7 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-(2,2-dimethoxyethoxy)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2)7-13-8-4-3-5-10-6-8/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
NFOUFAVMFWHPPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COC1=CN=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


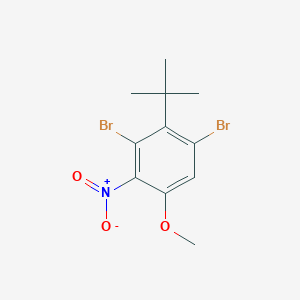
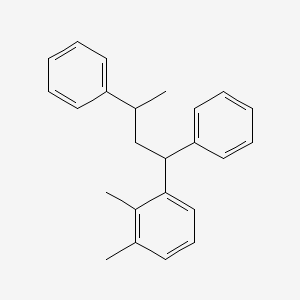
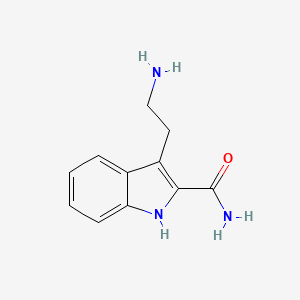

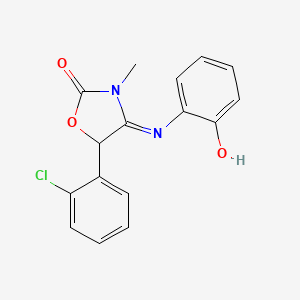
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
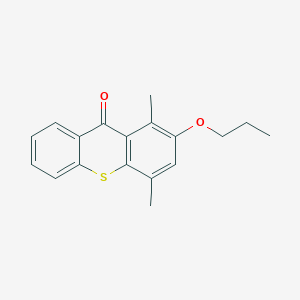
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
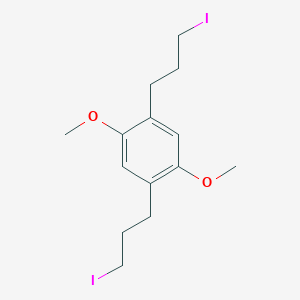
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)

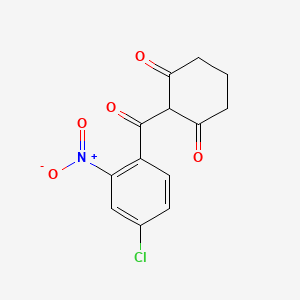
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
